N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylphenyl group and a tetrahydropyridine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylphenylamine with dimethyl tetrahydropyridine dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2 with Pd/C, and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N,N-Dimethyltetrahydro-1,3(2H)-Pyridinedicarboxamide
- N-(4-Methylphenyl)-N,N-Dimethyltetrahydro-1,3(2H)-Pyridinedicarboxamide
Uniqueness
N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-propan-2-ylphenyl)piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)14-7-9-16(10-8-14)19-17(22)15-6-5-11-21(12-15)18(23)20(3)4/h7-10,13,15H,5-6,11-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFQMMODROCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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